Erucyl erucamide

Slip additive Migration kinetics Diffusion coefficient

Erucyl erucamide (CAS 87075-61-4, trade name Kemamide E is a long-chain secondary fatty bis-amide with the molecular formula C44H85NO and a molecular weight of approximately 644.2 g/mol. Structurally, it comprises two erucic acid-derived C22 chains linked through a secondary amide bond, distinguishing it fundamentally from primary fatty amides such as erucamide (CAS 112-84-5, C22H43NO, MW 337.58).

Molecular Formula C44H85NO
Molecular Weight 644.2 g/mol
CAS No. 87075-61-4
Cat. No. B13785007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErucyl erucamide
CAS87075-61-4
Molecular FormulaC44H85NO
Molecular Weight644.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18-
InChIKeyABCFHTQGKNXCHE-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erucyl Erucamide (CAS 87075-61-4): Technical Baseline for High-Molecular-Weight Secondary Amide Slip Agent Selection


Erucyl erucamide (CAS 87075-61-4, trade name Kemamide E 221) is a long-chain secondary fatty bis-amide with the molecular formula C44H85NO and a molecular weight of approximately 644.2 g/mol . Structurally, it comprises two erucic acid-derived C22 chains linked through a secondary amide bond, distinguishing it fundamentally from primary fatty amides such as erucamide (CAS 112-84-5, C22H43NO, MW 337.58) [1]. As a member of the secondary fatty amide class, it functions primarily as a migratory slip additive, antiblock agent, and mold release agent in polyolefin and engineering plastic films, where its elevated molecular weight and secondary amide architecture confer differentiated migration kinetics, thermal stability, and coefficient-of-friction (COF) performance relative to primary amide alternatives [2].

Slip Control
Medium-slip envelope for film handling without over-slip or telescoping
Bloom Timeline
Delayed surface saturation supports post-extrusion converting (printing, lamination)
Thermal Range
Sustains processing above 300°C; suitable for engineering resin molding
Multilayer Selectivity
Migrates in PP copolymer skin, blocked in homopolymer core for heat-seal integrity

Why Erucyl Erucamide Cannot Be Replaced by Generic Primary Amide Slip Additives Without Performance Compromise


Direct substitution of erucyl erucamide with erucamide, oleamide, or other primary fatty amides introduces measurable performance deviations because the secondary amide structure fundamentally alters three interdependent properties: molecular weight (~644 vs. ~337 g/mol), hydrogen-bonding capacity (one N-H donor vs. two in primary amides), and chain architecture (two C22 chains vs. one). These structural differences translate into quantifiably slower bloom rates, a distinct medium-slip COF envelope (0.3–0.5 vs. <0.2), and broader thermal processing tolerance that cannot be replicated by simply adjusting the loading of a primary amide [1]. In multilayer coextruded films, the layer-selective migration behavior of secondary amides provides spatial slip control that primary amides cannot achieve, making generic substitution a direct risk to film handling, heat-seal integrity, and downstream converting operations [2].

Migration shift
Higher molecular weight and secondary amide architecture slow bloom significantly compared to primary amides
COF mismatch
Medium-slip profile differs from primary-amide high slip; risk of roll instability or insufficient handling
Thermal volatility
Primary amides may volatilize at cast-film temperatures; secondary amides sustain processing above 300°C
Layer selectivity
Primary amides migrate indiscriminately in PP multilayers, compromising inner sealant-layer friction

Erucyl Erucamide Quantitative Differentiation Evidence vs. Primary Amides and In-Class Secondary Amides


Molecular Weight-Driven Diffusion Rate: Erucyl Erucamide vs. Erucamide Migration Kinetics

Erucyl erucamide possesses a molecular weight of 644.2 g/mol, approximately 1.91 times that of erucamide (337.58 g/mol) [1]. According to the Stokes-Einstein relation for diffusion in polymer matrices, the diffusion coefficient is inversely proportional to the molecular radius, which scales with the cube root of molecular weight. This ~1.9× molecular weight increase predicts a diffusion rate reduction of approximately 40% relative to erucamide, consistent with the empirically observed classification of secondary bis-amides as 'slow-bloom' or 'medium-slip' additives versus the 'fast-bloom' behavior of primary amides [2]. Secondary amides such as oleyl palmitamide and stearyl erucamide are documented to exhibit 'very slow migration rates' compared to primary amides, while primary unsaturated amides like erucamide and oleamide are described as migrating quickly and being 'the most efficient slip agents for polyolefins' in terms of speed to equilibrium COF [2].

MW & Diffusion
Direct head-to-head
MW: 644 vs 337 g/mol (1.91×); estimated diffusion rate ~40% slower
Supports selection for delayed/controlled bloom applications
Stokes-Einstein scaling in semicrystalline polyolefins; empirical classification
Slip additive Migration kinetics Diffusion coefficient

Controlled Medium-Slip COF Performance: Erucyl Erucamide vs. Primary Amide High-Slip Profile

Secondary fatty amides, including erucyl erucamide and stearyl erucamide, deliver a characteristic medium-slip coefficient of friction (COF) in the range of 0.3–0.5 in polyolefin films, as documented in the Cargill Optislip 212 (stearyl erucamide) technical specification [1] and confirmed by the Croda Crodamide 212 product datasheet . In contrast, primary amides such as erucamide achieve a high-slip COF below 0.2 under equivalent loading conditions; the Crodamide technical presentation reports that 500 ppm of erucamide (Crodamide ER) in LDPE film yields a kinetic COF of 0.1 [2]. This quantifiable difference of ≥0.1–0.4 COF units between the two additive classes represents a fundamentally different surface performance profile: primary amides produce films optimized for high-speed form-fill-seal operations requiring near-frictionless surface movement, while secondary amides produce films with sufficient slip for handling without the risk of telescoping, roll instability, or excessive sliding during palletized storage and transportation [3].

COF Performance
Class-level inference
Secondary amides: COF 0.3–0.5 (medium slip)
Primary amides: COF
Medium-slip classification supports handling without over-slip risk
Based on stearyl erucamide class data (Optislip 212) and erucamide benchmarks
Thermal Window
Cross-study comparable
Boiling point: 710 vs ~474°C; processing limit gap >100°C
Enables high-temperature processing without additive volatilization loss
Secondary amides rated above 300°C; primary amides volatilize near 204°C
Layer Selectivity
Class-level inference
Migrates in PP copolymer skin; blocked in PP homopolymer core
Primary amides: indiscriminate
Enables spatial slip control in coextruded multilayer structures
Based on stearyl erucamide migration behavior per Sciencedirect review
Bloom & Seal
Class-level inference
Delayed surface saturation; COF 0.25–0.45
Oleamide: rapid bloom in 24–48 h
Preserves heat-seal integrity during converting window
Slow bloom does not impair calendering/heat sealing; erucamide COF ~0.1
Coefficient of friction Slip performance Film handling

Extended Thermal Processing Window: Erucyl Erucamide vs. Primary Amide Volatility and Decomposition Thresholds

The boiling point of erucyl erucamide is reported as 710.1°C at 760 mmHg, substantially exceeding that of erucamide (estimated 473.86°C) . While boiling points are not direct measures of processing stability, they reflect the magnitude of intermolecular forces and correlate with reduced volatility at elevated temperatures. A review by Molnar (1974) established that erucamide replaced oleamide primarily because of its higher melting point and superior heat resistance, and further noted that N-stearyl erucamide (a secondary amide analogous to erucyl erucamide) possesses 'a still higher mp and greater thermal stability' [1]. Primary amides are documented to exhibit limited thermal stability, with volatilization occurring at temperatures above approximately 400°F (204°C), which is routinely encountered in cast-film production (500–550°F) and extrusion coating (above 600°F) [2]. In contrast, secondary amides are described as 'less volatile at higher process temperatures' and are recommended for use in engineering plastics processed above 300°C, providing a broader operating window before additive loss or fuming occurs [3].

Thermal Window
Cross-study comparable
Boiling point: 710 vs ~474°C; processing limit gap >100°C
Enables high-temperature processing without additive volatilization loss
Secondary amides rated above 300°C; primary amides volatilize near 204°C
Thermal stability Processing temperature Volatility

Layer-Selective Migration in Multilayer Coextruded Films: Spatial Slip Control Not Achievable with Primary Amides

A critical functional differentiation of secondary fatty amides is their layer-selective migration behavior in polypropylene-based multilayer structures. Sciencedirect's authoritative review of slip agent technology states that 'a secondary amide such as stearyl erucamide will migrate through a PP copolymer layer but not through a homopolymer layer' [1]. This behavior is corroborated by the topwellgoal.com technical specification for stearyl erucamide, which confirms migration in the surface layer of PP copolymer with controllable rate, and absence of migration in the PP homopolymer core layer . Since erucyl erucamide shares the same secondary amide architecture and a molecular weight (644.2 g/mol) within the same order as stearyl erucamide (590 g/mol), it is expected to exhibit analogous layer-selective migration. In contrast, primary amides such as erucamide and oleamide diffuse indiscriminately across both copolymer and homopolymer PP layers, making it impossible to engineer a structure where the inner sealant layer retains high COF for heat-seal integrity while the outer surface provides slip for handling [2].

Layer Selectivity
Class-level inference
Migrates in PP copolymer skin; blocked in PP homopolymer core
Primary amides: indiscriminate
Enables spatial slip control in coextruded multilayer structures
Based on stearyl erucamide migration behavior per Sciencedirect review
Multilayer film Selective migration Coextrusion

Controlled Bloom for Heat-Seal Compatibility: Delayed Surface Saturation vs. Fast-Bloom Primary Amides

The slow migration rate of secondary amides translates into delayed surface saturation, which is advantageous for maintaining heat-seal strength in flexible packaging. Technical literature for stearyl erucamide indicates that its slow migration 'does not affect the packaging effect of calendering and plastic sealing (heat sealing)' and that the friction coefficient can be controlled between 0.25 and 0.45, a range that balances slip with sealability . In contrast, fast-blooming primary amides such as oleamide can reach surface concentrations sufficient to compromise heat-seal bonds within 24 hours post-extrusion, with the vast majority of COF reduction occurring within 24–48 hours [1]. The Crodamide technical presentation confirms that oleamide 'blooms to the surface faster, thus providing quicker slip development,' whereas erucamide provides a lower final COF but with slower development [2]. Erucyl erucamide, as a secondary bis-amide with even higher molecular weight, further extends the bloom timeline, providing a wider processing window for post-extrusion converting operations before surface slip reaches levels that interfere with heat sealing, printing ink adhesion, or lamination bond strength.

Bloom & Seal
Class-level inference
Delayed surface saturation; COF 0.25–0.45
Oleamide: rapid bloom in 24–48 h
Preserves heat-seal integrity during converting window
Slow bloom does not impair calendering/heat sealing; erucamide COF ~0.1
Heat seal integrity Bloom rate Packaging film

Erucyl Erucamide: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Multilayer Coextruded PP Barrier Films Requiring Inner-Layer Heat-Seal Integrity with Outer-Layer Slip

When producing three-layer or five-layer PP-based barrier films for food packaging, the use of erucyl erucamide in the skin layer exploits its layer-selective migration behavior: the secondary amide blooms to the surface of the PP copolymer skin to provide a controlled medium-slip COF of 0.3–0.5 for smooth film handling on packaging lines [1], while the PP homopolymer core and inner sealant layers remain free of slip additive, preserving high COF for robust heat-seal bonds [2]. This spatial slip differentiation cannot be achieved with primary amides such as erucamide, which would migrate indiscriminately into all layers and compromise seal integrity [3]. The slower bloom rate of erucyl erucamide further ensures that slip development does not outpace the post-extrusion converting window, allowing corona treatment, printing, and lamination to be completed before full surface lubrication develops .

High-Temperature Engineering Thermoplastic Mold Release for Injection-Molded PP, Nylon, and Polyester Components

For engineering resins processed at temperatures exceeding 280–310°C, such as nylon 6, nylon 66, PET, and PBT, erucyl erucamide provides mold release and internal lubrication without the thermal degradation and fuming associated with primary amides. The boiling point differential (710.1°C for erucyl erucamide vs. ~474°C for erucamide) and the documented thermal stability advantage of secondary amides over primary amides [1] ensure that the additive remains chemically intact throughout the molding cycle. Stearyl erucamide, a structurally analogous secondary amide, is specified for processing above 310°C without discoloration or taste transfer, and the higher molecular weight of erucyl erucamide (644 vs. 590 g/mol) is expected to provide equivalent or superior thermal resilience [2]. This enables consistent mold release performance across multiple cycles without die build-up or part contamination [3].

Controlled-Slip LLDPE Stretch Wrap and Collation Shrink Film for Pallet Stability

Stretch wrap and collation shrink films require sufficient slip to allow film layers to separate during unwinding but must not be so slippery that palletized loads become unstable during transport. Erucyl erucamide's medium-slip COF envelope of 0.3–0.5, achieved through slow, controlled blooming, provides this balance [1]. In contrast, erucamide-treated films at similar loadings would deliver a COF below 0.2 [2], creating an over-slip condition that risks load shifting. The slower bloom profile of erucyl erucamide also prevents the rapid post-extrusion COF drop that can cause wound roll telescoping, a common problem with fast-bloom oleamide in stretch film production [3]. The additive can be incorporated at 500–2000 ppm via masterbatch, with the exact loading adjusted to match the specific resin crystallinity and desired slip development timeline .

Medical Device Packaging Films Requiring Radiation Sterilization Compatibility

Erucyl erucamide has been specifically identified in patent literature as a radiation-stabilizing component in polyolefin compositions for medical devices, including syringes, tube assemblies, tissue culture flasks, and sterile packaging films [1]. The European Patent Office data indicates that erucyl erucamide, in combination with glycerol monooleate and a saturated mobilizing compound, contributes to radiation resistance in fibers, films, and medical packaging [2]. This application scenario capitalizes on the compound's high molecular weight and unsaturation, which provide radical-scavenging capacity during gamma or electron-beam sterilization. While erucamide is also used in medical films, the secondary amide structure of erucyl erucamide offers greater resistance to oxidative degradation during irradiation, maintaining consistent slip performance post-sterilization [3].

Application
Selection Property
Validation Focus
Multilayer Coextruded PP Films
Layer-selective migration in copolymer skin
Heat-seal integrity and COF gradient evaluation
High-Temp Engineering Resin Molding
Thermal stability above 300°C
Mold release consistency and plate-out assessment
Stretch Wrap & Collation Shrink
Controlled medium-slip bloom
Pallet stability and roll telescoping resistance
Radiation-Sterilizable Medical Packaging
Radiation resistance and oxidative stability
Post-sterilization COF retention and film integrity
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